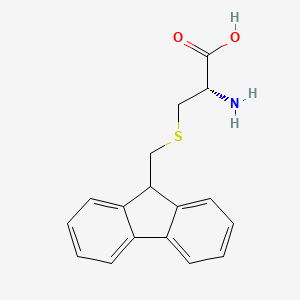

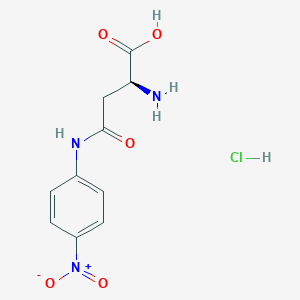

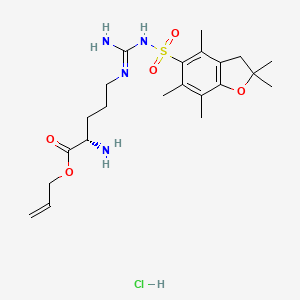

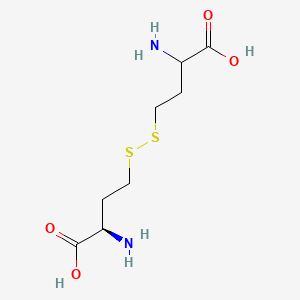

(2R,2'R)-4,4'-Disulfanediylbis(2-aminobutanoic acid)

Overview

Description

Scientific Research Applications

Application in Hypertension Research

Specific Scientific Field

This application falls under the field of Cardiovascular Medicine .

Summary of the Application

Homocysteine is an intermediate compound in the vitamin regulated One Carbon Methylation pathway which affects glutathione, methionine, and nitric oxide metabolism . Elevated homocysteine, triggered by genetic mutations or insufficient body stores of active vitamins B6, B12, folate, riboflavin, indicates oxidative stress and is associated with impaired nitric oxide synthesis causing small vessel vasoconstriction in the central nervous system . High homocysteine is also a risk factor for hypertension .

Methods of Application or Experimental Procedures

The application involves the reduction of plasma homocysteine levels as an approach to managing treatment-resistant hypertension . This is achieved through the administration of supplements, with sufficient amounts of nondietary sourced vitamins B2, B6, folate, and B12 .

Results or Outcomes

Lowering homocysteine levels safely is associated with the reduction of adverse cardiovascular and neurologic events, as well as improved cognitive performance in the cognitively impaired .

Application in Vitamin D Research

Specific Scientific Field

This application falls under the field of Clinical Nutrition .

Summary of the Application

An increased homocysteine level is a risk factor for cardiovascular disease, venous thromboembolism, cerebrovascular disease, and chronic kidney disease . In addition, vitamin D deficiency is associated with coronary artery disease and metabolic disorders .

Methods of Application or Experimental Procedures

The application involves assessing the association between homocysteine and vitamin D levels in asymptomatic adults . This is achieved through routine checkups that include assessments of their homocysteine and vitamin D levels .

Results or Outcomes

Vitamin D levels were found to be negatively associated with serum levels of homocysteine after adjusting for covariates .

Application in Neurodegenerative Disorders Research

Specific Scientific Field

This application falls under the field of Neurology .

Summary of the Application

Impaired Homocysteine (Hcy) metabolism leading to elevated concentrations of Hcy in the blood plasma (hyperhomocysteinemia) is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, systemic inflammation and increased risks of neurodegenerative disorders .

Methods of Application or Experimental Procedures

The application involves assessing the association between homocysteine and neurodegenerative disorders in adults . This is achieved through routine checkups that include assessments of their homocysteine levels .

Results or Outcomes

Elevated homocysteine levels were found to be associated with an increased risk of neurodegenerative disorders .

Application in Cardiovascular Disease Research

Specific Scientific Field

This application falls under the field of Cardiology .

Summary of the Application

An increased homocysteine level is a risk factor for cardiovascular disease, venous thromboembolism, cerebrovascular disease, and chronic kidney disease .

Methods of Application or Experimental Procedures

The application involves assessing the association between homocysteine and cardiovascular diseases in adults . This is achieved through routine checkups that include assessments of their homocysteine levels .

Results or Outcomes

Elevated homocysteine levels were found to be associated with an increased risk of cardiovascular diseases .

Application in Eye Disorders Research

Specific Scientific Field

This application falls under the field of Ophthalmology .

Summary of the Application

Impaired Homocysteine (Hcy) metabolism leading to elevated concentrations of Hcy in the blood plasma (hyperhomocysteinemia) is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, systemic inflammation and increased risks of eye disorders .

Methods of Application or Experimental Procedures

The application involves assessing the association between homocysteine and eye disorders in adults . This is achieved through routine checkups that include assessments of their homocysteine levels .

Results or Outcomes

Elevated homocysteine levels were found to be associated with an increased risk of eye disorders .

Application in Pregnancy Complications Research

Specific Scientific Field

This application falls under the field of Obstetrics and Gynecology .

Summary of the Application

Impaired Homocysteine (Hcy) metabolism leading to elevated concentrations of Hcy in the blood plasma (hyperhomocysteinemia) is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, systemic inflammation and increased risks of pregnancy complications .

Methods of Application or Experimental Procedures

The application involves assessing the association between homocysteine and pregnancy complications in adults . This is achieved through routine checkups that include assessments of their homocysteine levels .

Results or Outcomes

Elevated homocysteine levels were found to be associated with an increased risk of pregnancy complications .

Safety And Hazards

properties

IUPAC Name |

(2R)-2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZLYBCZNMWCF-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSSCC[C@H](C(=O)O)N)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209021 | |

| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,2'R)-4,4'-Disulfanediylbis(2-aminobutanoic acid) | |

CAS RN |

6027-15-2, 870-93-9 | |

| Record name | (2R,2′R)-4,4′-Dithiobis[2-aminobutanoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocystine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocystine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCYSTINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5T8GG4YC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HOMOCYSTINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R9N4RH5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.